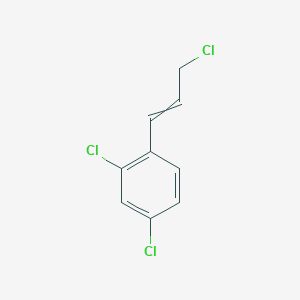
2,4-Dichlorocinnamylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorocinnamylchloride is a useful research compound. Its molecular formula is C9H7Cl3 and its molecular weight is 221.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of 2,4-Dichlorocinnamylchloride and its derivatives. Studies have shown that compounds with halogen substitutions exhibit enhanced antibacterial efficacy against various strains of bacteria.
- Case Study: Antibacterial Efficacy
| Compound | Activity (MIC µg/mL) | Comparison Drug |
|---|---|---|
| This compound | 1.5 | Ampicillin |
| Derivative A | 0.9 | Rifampicin |
| Derivative B | 2.0 | Vancomycin |
Anticancer Properties
Research has also highlighted the anticancer potential of this compound derivatives. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study: Anticancer Activity
| Cell Line | IC50 Value (µg/mL) | Compound Tested |
|---|---|---|
| HeLa | 1.5 | Derivative X |
| MCF-7 | 3.0 | Derivative Y |
| AGS | 2.5 | Derivative Z |
Agricultural Applications
In agriculture, compounds derived from cinnamic acid, including this compound, are being explored for their potential as herbicides and plant growth regulators.
- Case Study: Herbicidal Activity
Material Science Applications
The unique chemical structure of this compound allows it to be used in synthesizing polymers and other materials with specific properties.
Propriétés
Numéro CAS |
77975-44-1 |
|---|---|
Formule moléculaire |
C9H7Cl3 |
Poids moléculaire |
221.5 g/mol |
Nom IUPAC |
2,4-dichloro-1-(3-chloroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H7Cl3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-4,6H,5H2 |
Clé InChI |
AFLBPVZOGNDRFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















